1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

Cellular Toxicity Lipid Oxidation Macrophage Biology

A defined triacylglycerol with oleic acid at sn-1/2 and arachidonic acid at sn-3. Essential for studying regiospecific lipase hydrolysis and arachidonic acid release without triarachidonin cytotoxicity. Use in LC-MS lipidomics and DGAT activity assays. Supplied as >99% pure standard; store at -20°C.

Molecular Formula C59H102O6
Molecular Weight 907.4 g/mol
Cat. No. B3025936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
Molecular FormulaC59H102O6
Molecular Weight907.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40-
InChIKeyCKSBRWXVWDFKJD-DKDZBDDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol: Scientific Selection Guide for the Mixed-Chain Triglyceride (CAS 91539-55-8)


The compound (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, also known as 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol or TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z)), is a mixed-chain triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one arachidonic acid moiety at the sn-3 position [1]. This precise regiospecific arrangement is a defined research tool, not a bulk commodity oil. Its utility derives from the combination of a relatively stable, monounsaturated backbone with a single, highly polyunsaturated acyl chain that serves as a substrate and precursor for bioactive eicosanoids [2]. The compound is typically supplied as a neat liquid or solid of >99% purity and requires storage at -20°C .

Why Simple Triacylglycerols Cannot Substitute for 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol in Research


Generic substitution of this mixed-chain TAG with simple homogenous triglycerides (e.g., triarachidonin or triolein) or alternative mixed-chain analogs is scientifically invalid due to profound differences in biological processing and physicochemical properties. The specific regioisomeric distribution of a single arachidonic acid (AA) chain at the sn-3 position, flanked by two oleic acid chains, dictates its unique susceptibility to enzymatic hydrolysis [1] and its distinct cellular toxicity profile compared to triglycerides containing three polyunsaturated fatty acids (PUFAs) [2]. Furthermore, the compound's biogenesis via diacylglycerol acyltransferase (DGAT) is highly acyl-CoA dependent, with arachidonoyl-CoA demonstrating a markedly lower relative activity than other acyl donors, underscoring the non-interchangeable nature of the PUFA moiety in synthetic and metabolic studies [3].

Quantitative Evidence Guide: Verifiable Differentiation of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol


Cytotoxicity Profile: Mixed-Chain TAG vs. Triarachidonin in Human Monocyte-Macrophages

In a study assessing the toxicity of various triglycerides to human monocyte-macrophages, triarachidonin (20:4; omega-6), a homogeneous triglyceride containing three arachidonic acid chains, was found to be profoundly and rapidly toxic [1]. In contrast, triolein (18:1; omega-9), a homogeneous triglyceride with three oleic acid chains, was non-toxic [1]. This establishes a class-level inference that the mixed-chain 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, with a 2:1 ratio of oleic acid to arachidonic acid, possesses a significantly attenuated cytotoxicity profile compared to triarachidonin. This is directly relevant for researchers seeking to deliver arachidonic acid in a controlled manner without inducing the acute, nonspecific toxicity associated with a fully polyunsaturated TAG.

Cellular Toxicity Lipid Oxidation Macrophage Biology

Enzymatic Hydrolysis Efficiency: Arachidonic Acid vs. Oleic Acid Ester Bonds by Pancreatic Lipase

The differential hydrolysis of ester bonds in TAGs containing arachidonic acid (20:4) versus oleic acid (18:1) was quantified in vitro. At low bile salt concentrations (relevant to neonatal digestion), colipase-dependent pancreatic lipase was virtually unable to hydrolyze esters of 20:4 but maintained appreciable activity towards 18:1 esters [1]. Conversely, human milk bile salt-stimulated lipase (BSSL) hydrolyzed 20:4 esters as efficiently as 18:1 esters [1]. This indicates that the release of arachidonic acid from 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is enzyme- and condition-dependent, a critical consideration for designing in vitro digestion models or studying lipid absorption where the specific acyl chain at the sn-3 position dictates metabolic fate.

Lipid Digestion Enzyme Kinetics Bile Salt-Stimulated Lipase

Biosynthetic Relevance: Low DGAT Activity with Arachidonoyl-CoA as Substrate

The compound 1,2-dioleoyl-3-arachidonoylglycerol is the product of the human diacylglycerol acyltransferase (DGAT) reaction, specifically from 1,2-dioleoylglycerol and arachidonoyl-CoA. A comparative enzyme activity study using human small intestine microsomes quantified the relative activity of DGAT with various acyl-CoA substrates. The activity with arachidonoyl-CoA (20:4) was only about 8% of the maximal activity observed with the reference substrate palmitoyl-CoA [1]. This is in stark contrast to oleoyl-CoA (18:1), which exhibited about 90% of the activity with palmitoyl-CoA [1]. This data establishes that the biosynthesis of this specific mixed-chain TAG is a low-efficiency process in humans, a quantitative feature that directly informs metabolic flux studies and the design of stable isotope tracer experiments.

Lipid Metabolism Acyltransferase Enzymology

In Vivo Metabolic Fate: Preferential Retention of Arachidonic Acid During Lipolysis

The physiological fate of arachidonic acid within the TAG pool is distinct from that of monounsaturated fatty acids like oleic acid. During fasting-induced depletion of liver triacylglycerol in rats, the proportion of arachidonic acid (20:4) was increased by 6-fold, while the proportion of oleic acid (18:1) was decreased [1]. This selective retention indicates that TAG molecular species containing arachidonic acid are spared from hydrolysis and mobilized at a much slower rate than those composed primarily of oleic or palmitic acids. For 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, this implies that the arachidonic acid moiety confers resistance to lipolysis in a manner not shared by the oleic acid chains, a critical distinction for studies of lipid mobilization and energy homeostasis.

Lipolysis Starvation Metabolism Hepatic Lipid Metabolism

Analytical Verification: Purity and Identity for Reproducible Lipidomics

Reproducible quantitative lipidomics requires authenticated standards of defined purity. Commercial sourcing of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol from specialized lipid suppliers provides a purity specification of >99% as determined by chromatographic methods . This is a quantifiable benchmark that generic or bulk-sourced triglycerides cannot guarantee. In lipidomic workflows, the use of such a high-purity standard directly translates to more accurate quantification and fewer misassignments of unknown peaks in complex biological matrices, thereby reducing experimental variability and ensuring data comparability across studies [1].

Lipidomics Quality Control Analytical Chemistry

Optimal Application Scenarios for 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol in R&D


Lipid Digestion and Absorption Modeling

This compound is an ideal substrate for in vitro models of gastrointestinal lipid digestion, particularly those simulating neonatal or infant conditions. The quantitative evidence on the differential hydrolysis of its arachidonic acid ester bond by BSSL versus pancreatic lipase [1] makes it a superior tool for studying the specific roles of these enzymes in PUFA absorption. Researchers can directly measure the release of arachidonic acid versus oleic acid, providing mechanistic insight that cannot be obtained using simple, homogenous TAGs.

Cell Culture Studies for Controlled Arachidonic Acid Delivery

For cell-based assays investigating the effects of arachidonic acid (e.g., on inflammation, eicosanoid production, or cell signaling), this compound offers a key advantage over the highly cytotoxic triarachidonin [1]. By providing a single arachidonic acid chain in a more stable oleic acid framework, it allows for the controlled, gradual release of AA via cellular lipases, enabling the study of AA-derived mediators without the confounding variable of acute, oxidative stress-induced cell death.

Enzymology and Metabolic Flux Studies

The compound's known, low-efficiency biosynthesis via human DGAT (only 8% relative activity with arachidonoyl-CoA) [1] makes it a valuable probe for characterizing the acyl-CoA specificity of DGAT and other acyltransferases. In metabolic flux assays using stable isotopes, this compound can serve as a defined substrate to trace the fate of the sn-3 arachidonic acid moiety into downstream lipid pools or eicosanoid products, a task for which a mixed pool of natural TAGs would be unsuitable.

Lipidomics Method Development and Standardization

As a high-purity (>99%) analytical standard [1], 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is essential for the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods for complex biological samples. It can be used to optimize chromatographic separation of TAG regioisomers, establish retention time windows, and serve as a quantitative calibration point, thereby ensuring the accuracy and reproducibility of lipidomic data across different laboratories and instrument platforms [2].

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